![molecular formula C14H24N2O4 B12956993 Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-
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Overview
Description
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is a complex organic compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce diverse structures. One common method is the three-component synthesis, which involves the reaction of an aldehyde, an amine, and a diketone under acidic conditions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of pyrrole derivatives typically involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts, such as N-sulfonic acid-modified poly-styrene diethylenetriamine (PS-DETSO3H), can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions.
- Reagent in Organic Reactions: It can be employed in multicomponent reactions (MCRs), which are efficient methods for constructing diverse molecular architectures.
2. Biology:
- Antimicrobial Activity: Research indicates that pyrrolo derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, certain derivatives have shown efficacy comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Studies have demonstrated cytotoxic effects on cancer cell lines, including human colon cancer cells (HT29). The mechanisms often involve the inhibition of specific enzymes critical for cell proliferation .
- Neuroprotective Effects: Some pyrrole derivatives have been explored for their potential in treating neurological disorders due to their interactions with neurotransmitter systems.
3. Medicine:
- Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate enzyme activity suggests possible applications in drug development targeting metabolic pathways or receptor interactions.
4. Industry:
- Production of Dyes and Polymers: Pyrrolo derivatives are utilized in the synthesis of dyes and polymers due to their vibrant colors and stability.
- Chemical Manufacturing: The compound is involved in the production of other industrial chemicals, leveraging its reactivity and functional groups.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of pyrrolo derivatives against various bacterial strains. Results indicated that certain compounds exhibited activity comparable to gentamicin against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Properties
Research focused on the cytotoxic effects of pyrrolo derivatives on HT29 colon cancer cells revealed significant cell death rates at specific concentrations. Mechanistic studies suggested that these compounds inhibit pathways crucial for cancer cell survival.
Mechanism of Action
The mechanism by which pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyrrole-1,4-dione: This compound has a similar pyrrole backbone but differs in the functional groups attached to the pyrrole ring.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound is another pyrrole derivative with potential biological activities.
Uniqueness
Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is unique due to its specific structural configuration and the presence of both carboxylic acid and ester functional groups.
Biological Activity
Pyrrolo[3,4-b]pyrrole derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities. The specific compound Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is notable for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrole ring fused with additional functional groups. Its molecular formula and structural characteristics contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉N₁O₄ |
Molecular Weight | 265.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that pyrrolo derivatives possess significant antimicrobial properties against various bacterial strains. For instance, certain pyrrole compounds have demonstrated effectiveness comparable to standard antibiotics like gentamicin against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Pyrrolo derivatives have been investigated for their cytotoxic effects on cancer cells. Some studies report high cytotoxicity against human colon cancer cells (HT29) . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Neuroprotective Effects : Certain pyrrole derivatives have been explored for their potential to treat neurological disorders. Their ability to interact with neurotransmitter systems suggests possible applications in neuropharmacology .
The biological activity of Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid is attributed to its interaction with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can potentially modulate the activity of receptors linked to neurotransmission or immune responses.
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrrole derivatives:
- Anticancer Study : A study highlighted the anticancer efficacy of a related pyrrolo compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .
- Antimicrobial Evaluation : Another research effort tested various pyrrolo derivatives against bacterial strains, revealing that certain modifications in the structure significantly enhanced antimicrobial potency .
- Neuroprotective Research : Investigations into the neuroprotective effects of pyrrole derivatives showed promising results in animal models of neurodegeneration, suggesting potential therapeutic applications for diseases like Alzheimer's .
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-ethyl (2S,3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)10-6-9-7-16(8-11(9)15-10)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1 |
InChI Key |
SONYCWGYRAVLKE-VWYCJHECSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CN(C[C@@H]2N1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC2CN(CC2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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